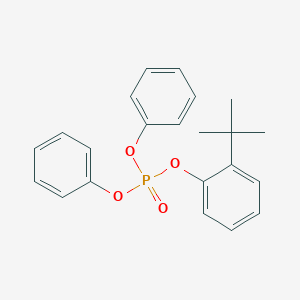

tert-Butylphenyl diphenyl phosphate

Description

Evolution of Organophosphate Esters as Flame Retardants and Plasticizers

Organophosphate esters (OPEs) have a history of use as additives in commercial products, serving as plasticizers, lubricants, and anti-foam agents. nih.gov Their application as flame retardants saw a significant surge following the phasing out of polybrominated diphenyl ethers (PBDEs), a class of legacy flame retardants that raised concerns due to their persistence, bioaccumulation, and toxicity. nih.govoup.com As the use of PBDEs declined, the global production and use of OPEs as replacements increased substantially. nih.govmdpi.com This shift was driven by the need to meet flammability standards in consumer products, construction materials, and electronics. acs.org OPEs can be categorized into non-halogenated, halogenated, alkyl, and aryl compounds, with aryl OPEs like BPDP demonstrating high stability. mdpi.comacs.org

Significance of tert-Butylphenyl Diphenyl Phosphate (B84403) as a Prominent Organophosphate Ester in Academic Inquiry

Tert-butylphenyl diphenyl phosphate has emerged as a focal point of academic investigation for several key reasons. Its role as a replacement for PBDEs means it is now found in numerous consumer goods, leading to its detection in the environment and human populations. nih.govnih.gov Research has frequently identified BPDP in indoor dust samples. nih.gov Furthermore, its metabolites have been detected in human urine, confirming human exposure. nih.gov

The toxicological profile of BPDP is a primary driver of its academic significance. Studies have indicated that some OPEs, including BPDP, may be more detrimental in certain biological aspects than the PBDEs they replaced. nih.gov For instance, research has shown BPDP can negatively impact endochondral ossification, the process of bone formation, in murine limb bud cultures. nih.gov These findings underscore the importance of studying BPDP to understand the potential health implications of this widespread environmental contaminant.

Current Research Trajectories and Identification of Key Knowledge Gaps

Current academic research on this compound is largely concentrated on elucidating its biological effects and mechanisms of action. A significant finding is that BPDP exposure can alter the Hedgehog (Hh) signaling pathway, a crucial network that governs embryonic development. nih.gov This disruption is linked to the detrimental effects observed on bone formation in laboratory models. nih.gov

Despite these advances, key knowledge gaps remain. Information on the environmental occurrence of BPDP is still considered limited. nih.gov While studies have confirmed human exposure, the reasons for varying detection frequencies among different populations are not yet understood. nih.gov Furthermore, the precise mechanisms by which BPDP impairs skeletal development require more in-depth investigation. nih.gov A significant overarching knowledge gap is the lack of understanding regarding the health consequences of exposure to the complex mixtures of OPEs as they exist in the environment, rather than as single compounds in a lab.

Detailed Research Findings

Academic studies have begun to profile the biological effects of this compound exposure in various models.

Table 1: Selected Research Findings on the Biological Effects of this compound (BPDP)

| Research Focus | Model System | Key Finding | Citation |

|---|---|---|---|

| Developmental Toxicity | Murine Limb Bud Cultures | Exposure to BPDP was detrimental to endochondral ossification (bone formation) and altered the Hedgehog signaling pathway. | nih.gov |

| Developmental Toxicity | Zebrafish Embryos | BPDP exposure induced developmental cardiotoxicity and hepatotoxicity. | ontosight.ai |

| Neurotoxicity | Rat Neocortical Cultures | BPDP was found to reduce neurite outgrowth and the firing of neuronal networks. | ontosight.ai |

Human Exposure Data

The significance of BPDP in academic research is heightened by its detection in human populations. The following table presents data from two U.S.-based studies that measured a BPDP metabolite in urine.

Table 2: Detection of a this compound Metabolite in Human Urine

| Study | Population | Detection Frequency | Maximum Concentration (specific gravity adjusted) | Citation |

|---|---|---|---|---|

| Environment And Reproductive Health | Women | 14% | 351 ng/ml | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-tert-butylphenyl) diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23O4P/c1-22(2,3)20-16-10-11-17-21(20)26-27(23,24-18-12-6-4-7-13-18)25-19-14-8-5-9-15-19/h4-17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIFKDMFGPIVCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23O4P | |

| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074110 | |

| Record name | 2-tert-Butylphenyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tert-butylphenyl diphenyl phosphate is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] | |

| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | t-Butylphenyl diphenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

473 to 500 °F at 5 mmHg (NTP, 1992), BP: 261 °C at 6 mm Hg | |

| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

435 °F (NTP, 1992) | |

| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 3.2 mg/L at 25 °C | |

| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.16 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.180 at 25 °C | |

| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000014 [mmHg], 1.4X10-6 mm Hg at 25 °C | |

| Record name | t-Butylphenyl diphenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

56803-37-3, 83242-23-3 | |

| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(1,1-Dimethylethyl)phenyl diphenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83242-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butylphenyl diphenyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083242233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butylphenyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butylphenyl diphenyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49FH9AU0N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-21 °C /pour point/ | |

| Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Production Methodologies in Academic Context

Laboratory Synthesis Pathways of tert-Butylphenyl Diphenyl Phosphate (B84403)

In an academic or laboratory setting, tert-butylphenyl diphenyl phosphate is typically synthesized through the phosphorylation of tert-butylphenol. A common method involves the reaction of a specific isomer of tert-butylphenol (often para-tert-butylphenol) with diphenyl phosphoryl chloride. This reaction is an esterification where the hydroxyl group of the phenol (B47542) attacks the phosphorus atom of the phosphoryl chloride, displacing a chloride ion.

The synthesis is often carried out in the presence of a base or catalyst to facilitate the reaction. Lewis acids such as magnesium chloride (MgCl2) or aluminum chloride (AlCl3) are frequently employed as catalysts. psu.edugoogle.com The reaction proceeds by activating the phosphorus center, making it more susceptible to nucleophilic attack by the phenoxide ion. The choice of solvent and reaction temperature is critical to optimize the yield and purity of the final product.

Another laboratory approach involves a multi-stage process starting with phosphorus oxychloride (POCl3). psu.edu In this pathway, phosphorus oxychloride is reacted sequentially with the desired phenols. For instance, it can be reacted first with phenol to form diphenyl phosphoryl chloride, which is then isolated and subsequently reacted with tert-butylphenol. This stepwise addition allows for greater control over the final product structure compared to industrial one-pot methods.

A patent describes a specific laboratory preparation where p-tert-butylphenol and a portion of the total required phosphorus oxychloride are heated to between 60-80°C until the phenol dissolves completely. google.com This mixture is then added dropwise to a solution of anhydrous aluminum trichloride (B1173362) (catalyst) and the remaining phosphorus oxychloride. google.com This method emphasizes controlled, liquid-phase reaction conditions under an inert atmosphere (nitrogen) to ensure a stable and even reaction, thereby minimizing impurity formation. google.com

Table 1: Comparison of Laboratory Synthesis Parameters

| Parameter | Method 1: Phosphorylation with Diphenyl Phosphoryl Chloride | Method 2: Stepwise reaction with POCl3 |

| Phosphorus Source | Diphenyl phosphoryl chloride | Phosphorus oxychloride (POCl3) |

| Phenolic Reactant | tert-Butylphenol | Phenol and tert-Butylphenol (added sequentially) |

| Catalyst | Lewis acids (e.g., MgCl2, AlCl3) psu.edu | Lewis acids (e.g., AlCl3) google.com |

| Key Feature | Direct esterification | Stepwise addition for structural control |

| Reaction Control | Good control over product structure if pure starting materials are used. | High control by isolating intermediates. |

Considerations of Industrial Production and Isomeric Mixtures in Research

Industrial production of this compound generally prioritizes cost-effectiveness and scale, which leads to different synthesis strategies compared to laboratory methods. The most common industrial process involves the reaction of phosphorus oxychloride (POCl3) with a pre-alkylated mixture of phenols. google.com In this process, phenol is first alkylated with an alkene like isobutylene, resulting in a mixture containing unreacted phenol, mono-tert-butylphenol, di-tert-butylphenol, and sometimes tri-tert-butylphenol isomers. google.comepo.org

This alkylated phenol mixture is then reacted with phosphorus oxychloride, often in a one-pot synthesis, to produce a complex blend of triaryl phosphate esters. google.comepo.org The final product is not a single compound but a statistical mixture based on the composition of the starting alkylated phenols. epo.org Consequently, commercial grades of this compound contain several components.

Research and environmental reports have detailed the composition of these commercial mixtures. A typical product contains not only the target mono-tert-butylphenyl diphenyl phosphate isomers (ortho-, meta-, and para-) but also significant amounts of triphenyl phosphate (from the unreacted phenol), various isomers of di(tert-butylphenyl) phenyl phosphate, and small quantities of tris(tert-butylphenyl) phosphate. service.gov.ukscipoly.com One analysis reported that a commercial product contained 15-20% triphenyl phosphate, with the remainder being various tert-butylated phosphate esters. service.gov.uk Another source provided a more detailed breakdown of a typical technical mixture. scipoly.com

The presence of these different isomers and alkylation levels significantly influences the physical properties of the commercial product, such as viscosity, thermal stability, and flame retardancy. google.comepo.org For certain applications, such as in fire-resistant hydraulic fluids, a highly alkylated product might be too viscous. google.com Therefore, manufacturers control the initial phenol alkylation step to achieve a desired balance of properties in the final phosphate ester mixture. google.com Post-synthesis purification steps, such as vacuum distillation or passing the mixture through a thin-film evaporator, can be employed to reduce the concentration of more volatile components like triphenyl phosphate. google.com

Table 2: Typical Composition of a Commercial this compound Product

| Component | Concentration Range (%) |

| Triphenyl phosphate (TPP) | ~40% |

| This compound | ~50% |

| di-tert-Butylphenyl phenyl phosphate | ~10% |

| tris(p-tert-butylphenyl) phosphate | 1-5% |

| Source: Data compiled from a Safety Data Sheet for a technical grade product. scipoly.com |

Methodological Innovations in Chemical Synthesis for Structurally Related Analogues

Research into the synthesis of triaryl phosphates, including analogues of this compound, has focused on improving efficiency, reducing environmental impact, and achieving better control over the final product composition.

One innovative approach is the use of a stepwise phosphorylation process designed to minimize the formation of undesirable byproducts like triphenyl phosphate (TPP). epo.orgresearchgate.net A patented method describes a two-step reaction: first, phosphorus oxychloride is reacted with an alkylphenol (like tert-butylphenol) using a specific molar ratio (1.3 to 1.6 moles of alkylphenol per mole of POCl3). epo.org In the second step, phenol is added to the resulting intermediate to complete the esterification. This sequential process significantly limits the opportunity for phosphorus oxychloride to react with unsubstituted phenol, thereby producing a triaryl phosphate ester composition with a much lower TPP content. epo.orgresearchgate.net

Another area of innovation is the development of more environmentally friendly synthesis methods. A novel vapor-liquid interfacial condensation technique has been reported for synthesizing triaryl phosphates without the need for organic solvents. psu.edu In this method, phosphorus oxychloride vapor is bubbled through an aqueous solution of the phenol and sodium hydroxide. psu.edu This process is efficient, proceeds at moderate temperatures, and simplifies product separation, offering a greener alternative to traditional solvent-based methods that use catalysts like MgCl2 or AlCl3. psu.edu

Catalyst development is also a key area of research. While Lewis acids are common, alternative catalysts are being explored. For the synthesis of related compounds like tris(2,4-di-tert-butylphenyl)phosphite from 2,4-di-tert-butylphenol (B135424) and phosphorus trichloride, derivatives of 2-mercaptothiazole (B1225461) have been used as catalysts in aprotic solvents. google.com Such process innovations aim to increase product yield and purity while reducing energy consumption. google.com These advancements in synthesis for structurally related phosphites and phosphates highlight the ongoing effort to refine the production of organophosphate compounds.

Environmental Occurrence, Fate, and Transport Dynamics

Environmental Distribution Across Diverse Compartments

Atmospheric Presence and Long-Range Transport Potential

While tert-butylphenyl diphenyl phosphate (B84403) has a low vapor pressure, it can still be released into the atmosphere. service.gov.uk Once in the air, it is subject to photo-oxidation, with a predicted half-life of approximately 24 hours. service.gov.uk This relatively short atmospheric half-life suggests that long-range transport may be limited, with risks to the air compartment considered low. service.gov.uk

Aquatic Systems: Concentrations in Surface Water and Sediment

In aquatic environments, tert-butylphenyl diphenyl phosphate has been detected in both surface water and sediment. nih.govasm.org The concentration of the compound can vary depending on the ecosystem, with higher levels of biodegradation observed in areas with previous exposure to anthropogenic chemicals. nih.govasm.org Studies have shown that the compound's persistence is influenced by factors such as the existing microbial populations and their enzymatic activities. nih.govasm.orgnih.gov For instance, in microcosms from an ecosystem with chronic exposure to agricultural chemicals, over 37% of the compound was mineralized after 8 weeks, compared to only 1.7% in samples from a non-contaminated site. nih.govasm.org

Terrestrial Systems: Soil Contamination and Distribution

Soil is another significant reservoir for this compound. Biodegradation is considered a key process in its fate in soil. nih.gov Hydrolysis, particularly in alkaline soils, can also contribute to its degradation. nih.gov The compound is expected to partition to soil and sediment, with fugacity modeling predicting that these compartments will be the primary sinks. oecd.org

Indoor Environments: Accumulation in Household Dust

Due to its use in consumer products, this compound is frequently detected in indoor environments, particularly in household dust. nih.govnih.gov Studies in both South China and the Midwestern United States have found the compound to be prevalent in house dust samples. nih.gov In a study comparing the two locations, the median concentration of total tert-butylated triarylphosphate esters (ΣTBPPs) was 35.4 ng/g in South China and 81.3 ng/g in the Midwestern U.S. nih.gov The 4-tert-butylphenyl diphenyl phosphate (4tBPDPP) isomer was a dominant contributor to the total concentration in both regions. nih.gov

The following table provides a summary of the concentrations of tert-butylated triarylphosphate esters (TBPPs) found in house dust from two different studies:

Interactive Data Table: Concentrations of TBPPs in House Dust| Location | Median Concentration of ΣTBPPs (ng/g) | Range of ΣTBPPs (ng/g) | Dominant Isomer |

| South China | 35.4 | 8.1-198 | 4-tert-butylphenyl diphenyl phosphate (4tBPDPP) |

| Midwestern U.S. | 81.3 | 35.2-800 | 4-tert-butylphenyl diphenyl phosphate (4tBPDPP) |

Environmental Transformation and Degradation Pathways

Biodegradation Processes and Microbial Metabolism

The biodegradation of this compound is a critical pathway for its removal from the environment. nih.gov This process is primarily driven by microbial activity, with both bacteria and fungi capable of metabolizing the compound. nih.govasm.orgresearchgate.netnih.govasm.org

In river die-away tests, the compound showed a half-life of about 4 days and was completely degraded within 11 days. nih.gov Studies using activated sludge also demonstrated significant biodegradation, with 43.4% CO2 evolution in 7 days and 89.8% in 28 days. nih.gov The rate of biodegradation can be influenced by the concentration of the compound, with higher concentrations sometimes inhibiting the process. nih.govasm.orgnih.gov

Microbial metabolism of this compound can proceed through several pathways. One major route involves the oxidation of the tert-butyl group. researchgate.netnih.govasm.org For example, the fungus Cunninghamella elegans metabolizes the compound primarily at the tert-butyl moiety to form 4-(2-carboxy-2-propyl)triphenyl phosphate. nih.govresearchgate.netnih.govasm.org Other metabolites, such as phenol (B47542), tert-butylphenol, diphenyl phosphate, and triphenyl phosphate, have also been identified as biodegradation products in microcosm studies, suggesting that at least three different catabolic processes are involved. nih.govasm.orgnih.gov

The following table summarizes the biodegradation of ¹⁴C-labeled this compound in sediment microcosms after eight weeks:

Interactive Data Table: Biodegradation of ¹⁴C-tert-butylphenyl diphenyl phosphate in Sediment Microcosms| Ecosystem Type | Percentage of Mineralization (¹⁴CO₂) |

| Chronic exposure to agricultural chemicals | > 37% |

| Non-contaminated site | 1.7% |

Characterization of Indigenous Microbial Populations and Phosphoesterase Enzyme Activities Involved in Degradation

The biodegradation of BPDP is significantly influenced by the composition and activity of native microbial populations. nih.gov Studies conducted in microcosms with sediment and water from various ecosystems show a direct correlation between the rate of BPDP degradation and the size of indigenous heterotrophic and BPDP-utilizing microbial populations. nih.govasm.org Ecosystems with the highest rates of BPDP mineralization were also found to have the highest levels of phosphoesterase enzyme activities. nih.gov

Specifically, sediments from environments with chronic exposure to agricultural chemicals demonstrated significantly higher degradation capabilities compared to those from uncontaminated sites. nih.govasm.org In some cases, adaptive increases in both the microbial populations and their phosphoesterase enzymes were observed after the sediments were acclimated to BPDP, suggesting that prior exposure can enhance the compound's breakdown. nih.gov This indicates that the microbial degradation of BPDP is most effective in eutrophic ecosystems where microorganisms possess high phosphotri- and diesterase activities and have been previously exposed to anthropogenic chemicals. nih.govasm.org

Identification of Biodegradation Products and Intermediates

The microbial breakdown of this compound proceeds through multiple catabolic processes, leading to the formation of several intermediate and final products. nih.gov Chemical analysis of microcosm residues has identified undegraded BPDP alongside minor quantities of several biodegradation products. nih.govasm.org

Key identified intermediates include:

tert-Butylphenol nih.gov

Diphenyl phosphate (DPHP) nih.govasm.orgnih.govservice.gov.uk

Triphenyl phosphate (TPP) nih.govservice.gov.uk

Fungal metabolism, studied specifically in organisms like Cunninghamella elegans, reveals additional transformation pathways. This fungus primarily metabolizes BPDP at the tert-butyl group to form a carboxylic acid, 4-(2-carboxy-2-propyl)triphenyl phosphate. nih.govasm.orgnih.govresearchgate.net Other fungal metabolites detected include hydroxylated derivatives and the products of phosphatase cleavage, although this is considered a minor pathway in fungi. nih.govasm.orgnih.gov

| Biodegradation Product/Intermediate | Source Organism/System | Reference |

|---|---|---|

| Phenol | Sediment Microcosms, Fungi | nih.govasm.orgnih.gov |

| tert-Butylphenol | Sediment Microcosms | nih.gov |

| Diphenyl phosphate | Sediment Microcosms, Fungi | nih.govasm.orgnih.govservice.gov.uk |

| Triphenyl phosphate | Sediment Microcosms | nih.govservice.gov.uk |

| 4-(2-carboxy-2-propyl)triphenyl phosphate | Fungus (Cunninghamella elegans) | nih.govasm.orgnih.gov |

| 4-hydroxy-4'-(2-carboxy-2-propyl)triphenyl phosphate | Fungus (Cunninghamella elegans) | asm.orgnih.gov |

| 4-(2-carboxy-2-propyl)diphenyl phosphate | Fungus (Cunninghamella elegans) | asm.orgnih.gov |

| 2-(4-hydroxyphenyl)-2-methyl propionic acid | Fungus (Cunninghamella elegans) | asm.orgnih.gov |

Kinetics and Factors Influencing Microbial Degradation Efficiency

The kinetics of BPDP's microbial degradation are variable and influenced by several key factors. In laboratory studies using river water, the primary biodegradation half-life for BPDP was found to be less than 0.5 days at concentrations of both 50 µg/L and 500 µg/L. service.gov.uk In contrast, the half-life in autoclaved control samples was approximately 39 days, confirming that the rapid degradation was primarily due to biotic processes. service.gov.uk

Longer-term studies in sediment-water microcosms show that after 8 weeks, over 37% of the initial BPDP was mineralized (converted to ¹⁴CO₂) in samples from an ecosystem with a history of chemical exposure. nih.govasm.org Conversely, only 1.7% was mineralized in samples from a non-contaminated site. nih.govasm.org

The concentration of BPDP itself is a critical factor. Mineralization was highest at a concentration of 0.1 mg/L, while concentrations 10 and 100 times higher inhibited the degradation process in the most active ecosystems. nih.gov Temperature and redox potential also play a role, as shown in the table below.

| Ecosystem Type | % ¹⁴CO₂ (Mineralization) | % Bound Residue | % Extractable ¹⁴C |

|---|---|---|---|

| Agricultural Runoff Area | 37.3 | 20.1 | 31.4 |

| Industrial Discharge Area | 15.2 | 23.5 | 45.5 |

| Eutrophic Pond | 14.8 | 18.4 | 52.7 |

| Mesotrophic Lake | 8.1 | 15.2 | 61.4 |

| Pristine Spring | 1.7 | 4.1 | 80.1 |

Abiotic Degradation Mechanisms

In addition to microbial action, BPDP can be broken down by non-biological processes in the environment.

Hydrolytic Transformation in Aqueous Environments

Hydrolysis contributes to the degradation of BPDP, particularly in moist alkaline soils. nih.gov The compound undergoes pH-dependent hydrolysis to form products such as phenol and tert-butylphenyl phenyl phosphate, or tert-butylphenol and diphenyl phosphate. service.gov.ukindustrialchemicals.gov.au However, this process is generally slow. The diaryl phosphate products that result from hydrolysis, such as diphenyl phosphate, are likely more stable against further hydrolysis than the parent compound. service.gov.ukindustrialchemicals.gov.au While laboratory tests can show increased hydrolysis due to the formation of acidic products, this autocatalytic effect is unlikely to occur in the natural environment because of its inherent buffering capacity. service.gov.uk

Bioaccumulation and Trophic Transfer in Ecosystems

Due to its chemical properties, BPDP is expected to adsorb to suspended solids and sediment if released into water. nih.gov Studies have observed this transport from the water column to sediment in pond environments. nih.gov

| Organism | Exposure Concentration (µg/l) | Exposure Time (days) | Bioconcentration Factor (BCF) - Whole Fish | Elimination Half-life (days) |

|---|---|---|---|---|

| Rainbow Trout | 0.5 | 28 | 430 | 1.2 |

| Rainbow Trout | 5.0 | 28 | 510 | 1.3 |

| Fathead Minnow | 0.5 | 28 | 1300 | 1.3 |

| Fathead Minnow | 5.0 | 28 | 1900 | 1.4 |

Bioaccumulation Potential in Aquatic Biota (e.g., Fish)

Bioaccumulation refers to the process by which organisms absorb a substance from their environment, leading to a concentration in their tissues greater than that in the surrounding medium. This is often quantified using the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water.

For this compound, studies have shown a high to very high potential for bioconcentration in aquatic organisms. nih.gov Experimental BCF values in fish have been reported at 528, 785, and 1096. nih.gov A detailed study on the fathead minnow (Pimephales promelas) provided several BCF values determined through different calculation methods, as shown in the table below. service.gov.uk

Interactive Data Table: Bioconcentration Factors (BCF) for this compound in Fathead Minnow (Pimephales promelas)

| Parameter | Value |

| BCF (Initial Rate Method) | 3,316 ± 500 |

| BCF (Zitko Method) | 785 ± 509 |

| BCF (BIOFAC Program) | 498 ± 184 |

| Approximate BCF (Pond Study) | 528 |

Source: Adapted from Muir et al. (1983) as cited in the Environmental risk evaluation report by GOV.UK, 2010. service.gov.uk

In a study using an artificial pond, the maximum concentration of the substance in fathead minnows was observed eight hours after its introduction, yielding an approximate BCF of 528 l/kg at that time. service.gov.uk The same study also noted accumulation in invertebrate larvae (Chironomus tentans), which primarily accumulated the compound from sediment and pore water. service.gov.uk The concentration factor in these larvae, based on sediment concentrations, was reported to be 37 by day 49. service.gov.uk Despite these figures, under some regulatory frameworks, the substance does not meet the formal criterion for being "bioaccumulative," which often requires a BCF value greater than 2,000. service.gov.uk

Assessment of Biomagnification Potential Through Food Chains

Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. youtube.com This phenomenon is assessed using the Trophic Magnification Factor (TMF), which measures the average rate of concentration increase per trophic level. nih.gov A TMF value greater than 1 is generally considered evidence that a chemical biomagnifies. nih.gov

Currently, there is a lack of specific field studies that have calculated a Trophic Magnification Factor for this compound. However, its potential to biomagnify can be inferred from its physicochemical properties. As a lipophilic compound, it has a tendency to accumulate in the fatty tissues of organisms, which is a prerequisite for biomagnification. asm.org

Sorption and Desorption Dynamics in Environmental Media (e.g., Sediment, Soil)

Sorption, the attachment of chemicals to particles of soil and sediment, is a primary process governing the environmental distribution of this compound.

The compound's high estimated organic carbon-water (B12546825) partitioning coefficient (Koc) of 7.4 x 10⁸ indicates that it is expected to adsorb strongly to suspended solids and sediment. nih.gov This strong affinity for particulate matter means the compound will preferentially partition out of the water column and accumulate in sediment beds. nih.govservice.gov.uk This behavior was confirmed in pond studies where significant transport from water to sediment was observed. nih.gov This strong sorption to sediment may also reduce the rate of other processes like volatilization. nih.gov

The degradation of this compound in these media is also an important factor. Studies using microcosms with sediment and water from various ecosystems found that indigenous microorganisms can mineralize the compound. nih.gov The rate of this biodegradation varies significantly, with one study showing over 37% mineralization after 8 weeks in a microcosm from an ecosystem with previous exposure to agricultural chemicals, compared to only 1.7% in samples from a non-contaminated site. nih.gov Degradation appears to be most effective at lower concentrations and in sediments from eutrophic ecosystems that exhibit high phosphoesterase enzyme activities. nih.gov The primary biodegradation products identified in these microcosm residues included phenol, tert-butylphenol, diphenyl phosphate, and triphenyl phosphate. nih.gov

The strong sorption to sediment, coupled with its potential for biodegradation, are crucial dynamics in determining the ultimate environmental fate and persistence of this compound.

Table of Key Environmental Fate Parameters

| Parameter | Value | Indication | Source |

|---|---|---|---|

| Bioconcentration Factor (BCF) | 528 - 1096 L/kg | High to Very High Bioaccumulation Potential in Fish | nih.gov |

Human and Wildlife Exposure Assessment and Biomonitoring

Characterization of Exposure Sources and Pathways

The assessment of human and wildlife exposure to tert-butylphenyl diphenyl phosphate (B84403) (tBPDPP) necessitates a thorough characterization of its sources and the pathways through which it enters biological systems. As an additive flame retardant and plasticizer, tBPDPP is not chemically bound to the products it is used in, such as polyvinyl chloride, cellulosics, and other polymers, which facilitates its release into the environment. nih.govnih.govnih.gov

Quantification of tert-Butylphenyl Diphenyl Phosphate in Indoor Dust as an Exposure Source

Indoor dust has been identified as a significant reservoir for semi-volatile organic compounds (SVOCs), including tBPDPP. nih.govnih.govgwu.edu The migration of tBPDPP from consumer products leads to its accumulation in dust, creating a primary source of human exposure, particularly for children who have more contact with dust-laden surfaces.

Studies have consistently detected tBPDPP isomers in indoor dust samples. For instance, a study investigating house dust from South China and the Midwestern United States found that 4-tert-butylphenyl diphenyl phosphate (4tBPDPP) was a dominant isomer among the tert-butylated triarylphosphate esters (TBPPs). nih.gov The median concentration of total TBPPs was reported to be 35.4 ng/g in South China house dust and 81.3 ng/g in Midwestern U.S. dust. nih.gov Although these levels were generally lower than those of the more well-known triphenyl phosphate (TPHP), their widespread presence suggests extensive use in household products. nih.gov Another study highlighted that tBPDPP was among the SVOCs that exhibited significant adipogenic activity in 3T3-L1 cells at concentrations relevant to child exposure levels from dust. nih.gov

Table 1: Concentration of this compound Isomers in House Dust

Environmental Migration and Inhalation/Ingestion Exposure Routes

The environmental migration of tBPDPP is governed by its physicochemical properties. With a low vapor pressure, it tends to exist in both vapor and particulate phases in the atmosphere. nih.gov The atmospheric half-life of vapor-phase tBPDPP is estimated to be around one day due to its reaction with hydroxyl radicals. nih.gov Particulate-phase tBPDPP can be removed from the air through wet and dry deposition. nih.gov

In aquatic environments, tBPDPP is expected to adsorb to suspended solids and sediment. nih.govnih.gov Biodegradation is considered a significant fate process in both soil and water. nih.govnih.gov Studies have shown that tBPDPP can be mineralized by microorganisms, with degradation products including phenol (B47542), tert-butylphenol, and diphenyl phosphate. nih.gov

The primary routes of human exposure to tBPDPP are through the ingestion of contaminated dust and dermal contact with products containing the compound. nih.govaksci.com Inhalation of air containing vapor-phase or particulate-bound tBPDPP is another potential exposure pathway. nih.govaksci.com For wildlife, exposure can occur through the ingestion of contaminated soil, water, and food sources.

Biomonitoring Strategies and Analytical Approaches for Exposure Markers

Biomonitoring provides a direct measure of internal exposure to chemicals by analyzing their concentrations or their metabolites in biological samples such as urine. nih.gov This approach is crucial for understanding the extent of human exposure to tBPDPP from all sources.

Detection and Quantification of tert-Butylphenyl Phenyl Phosphate in Urine

Efforts to assess human exposure to tBPDPP are complicated by its metabolism into various compounds. nih.gov One of its metabolites is tert-butylphenyl phenyl phosphate (tb-PPP). nih.govnih.gov The detection of tb-PPP in urine serves as a specific biomarker for tBPDPP exposure.

A study on women undergoing in vitro fertilization detected tb-PPP in 14% of the participants, with specific gravity-adjusted concentrations up to 351 ng/mL. nih.govnih.gov In contrast, a study on toddlers found a much higher detection frequency of 94.5%, with urinary levels up to 11.8 ng/ml, highlighting potential differences in exposure levels or metabolism between age groups. nih.gov The analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides the necessary sensitivity and specificity. nih.gov

Analysis of Diphenyl Phosphate as a Common Metabolite for Organophosphate Esters

Diphenyl phosphate (DPHP) is a common urinary metabolite for several triaryl-substituted organophosphate esters (OPEs), including tBPDPP and the widely used triphenyl phosphate (TPHP). nih.govnih.govnih.gov While not specific to tBPDPP, the measurement of DPHP is a valuable tool for assessing cumulative exposure to a group of structurally related OPEs. nih.gov

Numerous biomonitoring studies have reported the ubiquitous detection of DPHP in human urine. nih.govunc.edu For example, a study of pregnant women in North Carolina found DPHP in 38 out of 39 urine samples, with a geometric mean concentration of 1.9 ng/mL. unc.edu Another study on California adults detected DPHP in 62% of urine samples. nih.gov The analysis of DPHP is commonly carried out using LC-MS/MS. unc.edu

Methodological Advancements in Biomonitoring for Population-Based Studies

Recent years have seen significant advancements in analytical methods for biomonitoring OPE metabolites, enabling more efficient and sensitive analysis in large-scale population studies. nih.govki.se These advancements are crucial for understanding exposure trends and the potential health implications of widespread OPE use.

Methodologies such as ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been developed and validated for the simultaneous quantification of multiple OPFR metabolites in urine. nih.govnih.gov Sample preparation techniques have also evolved, with methods like liquid-liquid extraction and solid-phase microextraction (SPME) being optimized to improve recovery and reduce matrix effects. nih.govnih.gov For instance, a 96-blade SPME system coupled with UPLC-MS/MS has been proposed for high-throughput analysis of OPE metabolites in urine, offering a reliable and accurate approach for large-scale screening. nih.gov These methodological improvements enhance the capacity for comprehensive exposure assessment in population-based research. ki.seacs.org

Assessment of Population-Specific Exposure Levels and Trends

Biomonitoring studies provide direct evidence of human exposure to this compound (BPDP), primarily through the detection of its metabolites in biological samples. Efforts to quantify human exposure are complex due to the biotransformation of BPDP into several metabolites, including tert-butylphenyl phenyl phosphate and diphenyl phosphate, the latter being a common metabolite for many triaryl-substituted organophosphate esters (OPEs). nih.gov

Research has revealed varying exposure levels across different population groups. A notable difference has been observed between adult and child populations in the United States. One study, the Environment and Reproductive Health (EARTH) study, detected tert-butylphenyl phenyl phosphate in the urine of 14% of the participating women, with specific gravity-adjusted concentrations reaching up to 351 ng/mL. nih.gov In contrast, the Toddler's Exposure to SVOCs in the Indoor Environment (TESIE) study found the same metabolite in the urine of 94.5% of the children sampled, with concentrations up to 11.8 ng/mL. nih.gov The reasons for these significant differences in detection frequency and concentration levels between these two American study populations are not yet fully understood. nih.gov

The primary route of exposure to BPDP is believed to be through the leaching of this additive flame retardant from consumer products, leading to its presence in indoor environments. nih.gov Indeed, studies that have included BPDP in their analysis have frequently detected it in household dust. nih.gov

While data specifically on BPDP is somewhat limited, studies on structurally similar OPEs provide context for potential exposure scenarios. For instance, research on tri(2,4-di-t-butylphenyl) phosphate (TDTBPP), another OPE, has shown its presence in house dust, leading to estimated exposures from dust ingestion for adults and toddlers. occupationalcancer.ca

The following table summarizes the findings from biomonitoring studies for a metabolite of this compound.

Application of Physiologically-Based Toxicokinetic Models in Exposure Reconstruction

Physiologically-based toxicokinetic (PBTK), also known as physiologically-based pharmacokinetic (PBPK), models are mathematical tools that simulate the absorption, distribution, metabolism, and excretion (ADME) of chemical substances in the body. researchgate.net These models are increasingly valuable in environmental health and risk assessment as they can quantitatively describe the time-course of a chemical's concentration within various biological matrices like blood, tissues, and urine. researchgate.netnih.gov

For organophosphate flame retardants (OPFRs), including compounds like this compound, PBTK models serve as a crucial bridge between external exposure and internal dose. researchgate.netnih.gov This is particularly important for interpreting biomonitoring data and understanding potential health risks, especially for vulnerable populations such as children. researchgate.net

The general structure of a PBTK model consists of a series of interconnected compartments representing different organs and tissues (e.g., gut, liver, fat, lungs, kidneys). researchgate.netnih.gov The model incorporates physiological parameters (e.g., tissue volumes, blood flow rates) and chemical-specific parameters (e.g., partition coefficients, metabolic rates) to simulate the compound's fate in the body. researchgate.net

Key applications of PBTK models in the context of OPFR exposure include:

In Vitro to In Vivo Extrapolation (IVIVE): PBTK models are essential for translating data from high-throughput in vitro assays into human equivalent doses, which helps in assessing health risks based on cellular-level responses. nih.gov

Exposure Reconstruction: By using biomonitoring data (e.g., metabolite concentrations in urine), PBTK models can perform reverse dosimetry to estimate the initial external exposure dose. researchgate.net This allows for a more comprehensive understanding of exposure pathways and magnitudes.

Assessing Population Variability: These models can incorporate data on physiological differences across populations (e.g., age-related differences in metabolism) to predict how internal doses might vary among individuals and life stages. researchgate.netnih.gov

Predicting Target Organ Concentration: PBTK models can estimate the concentration of a substance or its toxic metabolites in specific target organs, which is often more relevant for toxicity assessment than blood or urine concentrations. researchgate.netresearchgate.net For example, models for some OPFRs have shown a tendency for accumulation in lipophilic tissues like the brain and adipose tissue. researchgate.net

While specific, fully parameterized PBTK models for this compound are not extensively documented in the public domain, the methodology has been successfully applied to other widely used OPFRs like tris(1,3-dichloro-2-propyl) phosphate (TDCIPP), tris(1-chloro-2-propyl) phosphate (TCIPP), and tris(2-chloroethyl) phosphate (TCEP). researchgate.netnih.gov The development of such models generally begins with animal data (e.g., in rats) which is then extrapolated to humans, including sensitive groups like children. researchgate.netnih.gov The continued development and refinement of PBTK models for a broader range of OPFRs, including this compound, will improve human health risk assessments. researchgate.net

Toxicological and Ecotoxicological Research on Tert Butylphenyl Diphenyl Phosphate

Developmental and Reproductive Toxicology Studies of tert-Butylphenyl Diphenyl Phosphate (B84403)

Effects on Endochondral Ossification and Skeletal Development

The process of endochondral ossification, crucial for the formation of the majority of the skeleton, involves the proliferation and differentiation of chondrocytes to form a cartilage template, which is subsequently replaced by bone. Research has highlighted that certain organophosphate esters, including tert-Butylphenyl diphenyl phosphate (BPDP), can interfere with this intricate developmental process.

Murine Limb Bud Culture Models for Developmental Toxicity

Murine limb bud culture systems serve as a valuable ex vivo model to investigate the effects of chemical compounds on skeletal development. Studies utilizing this model have demonstrated that BPDP is detrimental to endochondral ossification. nih.gov

Furthermore, BPDP exposure has been shown to suppress the expression of key transcription factors that govern bone formation, such as Sox9, Runx2, and Sp7. oup.com Sox9 is a master regulator of chondrogenesis, while Runx2 and Sp7 are critical for osteogenesis, the process of bone formation. oup.com The downregulation of these genes indicates that BPDP interferes with the molecular signaling pathways that control skeletal development. nih.govoup.com

A transcriptomic approach to understanding the mechanism of BPDP's action in the developing limb revealed that exposure to BPDP alters Hedgehog (Hh) signaling. nih.govnih.gov The Hh signaling pathway is a key regulator of endochondral ossification. nih.gov RNA sequencing analyses of limb buds treated with BPDP showed a decrease in the expression of several targets of Hh signaling, including Gli1, Ptch1, and Ptch2. nih.gov Interestingly, the expression of the Hh ligand, Indian hedgehog (Ihh), was increased, possibly as a compensatory response to the inhibition of the signaling pathway. nih.gov

The detrimental effects of BPDP on the cartilage template could be rescued by co-treatment with purmorphamine, a known Hh agonist. nih.gov However, this rescue did not fully restore the expression of the key osteogenic transcription factors Runx2 and Sp7 to control levels. nih.gov These findings underscore that the Hh signaling pathway is a vulnerable target for environmental chemicals like BPDP during development. nih.govnih.gov

| Key Findings in Murine Limb Bud Cultures Exposed to BPDP | Reference |

| Morphological Effects | |

| Limited longitudinal growth of cartilage anlagen | nih.gov |

| Reduction in overall limb size | nih.gov |

| Inhibition of chondrogenesis | nih.govoup.com |

| Gene Expression Changes | |

| Suppression of Sox9, Runx2, and Sp7 | oup.com |

| Alteration of Hedgehog signaling pathway | nih.govnih.gov |

| Decreased expression of Hh target genes (Gli1, Ptch1, Ptch2) | nih.gov |

| Increased expression of Ihh | nih.gov |

| Mechanistic Insights | |

| Hh signaling identified as a key vulnerable pathway | nih.govnih.gov |

| Rescue of cartilage morphology by Hh agonist purmorphamine | nih.gov |

In Vivo Assessments of Bone Formation and Skeletal Abnormalities

Despite the compelling evidence from ex vivo murine limb bud culture models indicating the detrimental effects of BPDP on endochondral ossification, there is a notable lack of in vivo studies examining the effects of BPDP on the skeleton. nih.gov While bone formation is a significant toxicological endpoint, research has yet to extend the findings from culture models to whole-animal studies to assess skeletal abnormalities following in vivo exposure to BPDP. nih.gov

Impacts on Organ Development and Function

The developmental toxicity of BPDP is not limited to the skeletal system, with research indicating potential adverse effects on other vital organs.

Developmental Cardiotoxicity and Hepatotoxicity in Zebrafish

Studies utilizing the zebrafish (Danio rerio) embryo model have revealed that BPDP can induce developmental cardiotoxicity and hepatotoxicity, suggesting its potential as a teratogen. nih.gov Zebrafish are a widely used model in toxicological research due to their rapid development and optical transparency, which allows for the direct observation of organogenesis.

Exposure of zebrafish embryos to BPDP has been shown to result in cardiac and liver abnormalities. nih.gov While the specific morphological and functional changes associated with BPDP-induced cardiotoxicity and hepatotoxicity are an area of ongoing investigation, these findings point to the multi-organ developmental toxicity of this compound.

Hepatic Gene Expression Changes in Avian Embryos

Research on avian embryos has provided further insight into the hepatic effects of BPDP. In a study involving chicken embryos, exposure to BPDP via egg injection led to significant changes in hepatic gene expression. nih.govoup.comresearchgate.net

Using a ToxChip polymerase chain reaction array, investigators reported significant dysregulation of genes related to several key biological pathways in the liver of chicken embryos. nih.govoup.com The most pronounced transcriptomic effects were observed at mid-incubation. nih.govoup.com The affected genes were primarily associated with xenobiotic metabolism, the regulation of bile acid and cholesterol, and oxidative stress. nih.govoup.comresearchgate.net

These findings suggest that the developing liver is a target for BPDP toxicity and that exposure can disrupt critical metabolic and stress-response pathways. nih.govoup.com The observed changes in genes related to bile acid and cholesterol regulation may indicate a potential for liver cholestasis. nih.govoup.com

| Hepatic Gene Expression Changes in Avian Embryos Exposed to BPDP | Reference |

| Affected Biological Pathways | |

| Xenobiotic metabolism | nih.govoup.comresearchgate.net |

| Bile acid/cholesterol regulation | nih.govoup.comresearchgate.net |

| Oxidative stress | nih.govoup.comresearchgate.net |

| Timing of Effects | |

| Most pronounced transcriptomic effects at mid-incubation | nih.govoup.com |

Reproductive Endpoints and Alterations in Cellular Secretion (e.g., Progesterone)

Research into the reproductive toxicology of this compound (BPDP) has identified effects on steroidogenesis. A notable study observed that exposure to BPDP led to an increase in superoxide (B77818) production and a corresponding rise in basal progesterone (B1679170) secretion in cultured mouse Leydig cells (MA-10). nih.gov This alteration in hormone secretion suggests that BPDP can interfere with the normal function of steroidogenic cells, a critical component of the reproductive system.

Neurotoxicological Investigations

The potential for this compound to induce neurotoxicity has been explored through various models, revealing effects on fundamental neuronal processes and development.

Effects on Neurite Outgrowth and Neuronal Network Firing in In Vitro Models

In vitro studies have provided direct evidence of the neurotoxic potential of BPDP. Research utilizing primary rat neocortical cultures demonstrated that exposure to BPDP resulted in a reduction of both neurite outgrowth and spontaneous neuronal network firing. nih.gov These findings indicate that the compound can directly impair the structural and functional development of neuronal connections, which are fundamental to the formation and operation of neural circuits.

Evaluation of Developmental Neurotoxicity Potential

The evaluation of developmental neurotoxicity has been a key area of research, with studies often employing the zebrafish model. Embryonic exposure to BPDP has been linked to adverse developmental outcomes. nih.gov Specifically, adult zebrafish that were exposed to BPDP during their embryonic stage showed a diminished response to a novel environment. nih.gov Higher exposure levels during development led to significant morphological abnormalities, such as spinal curvature. nih.gov Furthermore, other research has pointed to the inhibition of swimming activity in zebrafish larvae following exposure to butylphenyl diphenyl phosphate. mdpi.com These behavioral and morphological changes underscore the compound's potential to act as a developmental neurotoxicant.

| Endpoint | Observed Effect | Reference |

|---|---|---|

| Behavior | Reduced novel environment response in adults exposed embryonically | nih.gov |

| Morphology | Spinal curvature | nih.gov |

| Behavior | Inhibition of swimming activity | mdpi.com |

| Organ Toxicity | Developmental cardiotoxicity and hepatotoxicity | nih.gov |

Organ-Specific Toxicity Beyond Development and Reproduction

Beyond its effects on the reproductive and nervous systems, research has identified specific organ systems that are targets of this compound and related compounds, particularly concerning lipid metabolism.

Lipid Accumulation in Adrenocortical and Ovarian Interstitial Cells

Studies on butylated triphenyl phosphate (BTP), a closely related triaryl phosphate, have revealed significant effects on the adrenal glands and ovaries of Fischer 344 rats. nih.govnih.gov Administration of BTP resulted in hypertrophy and cholesteryl lipidosis—an accumulation of cholesteryl esters—in both adrenocortical cells and ovarian interstitial cells. nih.govnih.gov This lipid accumulation was found to be progressive with the duration of exposure. nih.gov Mechanistic investigations suggest that the lipidosis is caused by the inhibition of the neutral cholesteryl ester hydrolase (nCEH) enzyme. nih.gov This enzyme is critical for hydrolyzing stored cholesteryl esters into free cholesterol for steroid hormone synthesis. Its inhibition leads to the pronounced accumulation of these lipids within cytoplasmic droplets in these steroidogenic cells. nih.gov

| Compound | Enzyme Affected | Effect | Result | Reference |

|---|---|---|---|---|

| Butylated Triphenyl Phosphate (BTP) | Neutral Cholesteryl Ester Hydrolase (nCEH) | Inhibition | Cholesteryl ester accumulation (lipidosis) | nih.gov |

| Tricresyl Phosphate (TCP) | Neutral Cholesteryl Ester Hydrolase (nCEH) | 97% inhibition vs. control | Severe cholesteryl lipidosis | nih.gov |

| Tricresyl Phosphate (TCP) | Acyl coenzyme A:cholesterol acyl transferase | 27% depression vs. control | Elevated intracellular cholesterol | nih.gov |

Impacts on Hepatic Lipid Metabolism

The liver has also been identified as a target organ. Studies in zebrafish have shown that BPDP treatment can induce developmental hepatotoxicity. nih.gov Further insight comes from research on structurally similar organophosphate esters. For example, Tris(2,4-di-tert-butylphenyl)phosphate (TDTBPP) has been shown to disrupt lipid homeostasis in primary mouse hepatocytes. acs.org Exposure to TDTBPP altered the metabolism of glycerides and glycerophospholipids and led to significant changes in the transcription of genes involved in multiple lipid pathways, including lipid uptake, de novo lipogenesis, and fatty acid β-oxidation. acs.org

Additionally, in vitro metabolism studies using human liver subcellular fractions have characterized the metabolic fate of 4-tert-butylphenyl diphenyl phosphate (4tBPDPP), an isomer of the title compound. These studies identified tert-butylphenyl phenyl phosphate (tb-PPP) and diphenyl phosphate (DPHP) as major metabolites, providing insight into the biological transformation that would occur in the liver. nih.gov

Ecotoxicological Assessments in Aquatic and Terrestrial Systems

This compound (BPDP), a prominent organophosphate ester flame retardant, has been the subject of various ecotoxicological studies to determine its impact on environmental health. These assessments in both aquatic and terrestrial ecosystems reveal a complex toxicological profile, with effects varying significantly among different organisms and endpoints.

Aquatic Organism Sensitivity and Adverse Outcomes

Research into the aquatic toxicity of BPDP indicates that while it may not be acutely toxic to all species at its limit of water solubility, it can induce significant adverse outcomes, particularly from developmental and long-term exposures.

Studies utilizing the zebrafish (Danio rerio) model have revealed that this compound can act as a teratogen, inducing developmental toxicity. nih.gov Embryonic exposure to BPDP has been linked to developmental cardiotoxicity and hepatotoxicity. nih.gov Furthermore, research has shown that such early-life exposure can lead to lasting effects, including spinal curvature in a significant portion of fish at certain concentrations and altered behavioral responses in adulthood. nih.gov

Table 1: Observed Toxicological Effects of this compound on Zebrafish

| Effect Observed | Type of Toxicity | Citation |

|---|---|---|

| Cardiotoxicity | Developmental | nih.gov |

| Hepatotoxicity | Developmental | nih.gov |

| Spinal Curvature | Developmental | nih.gov |

However, studies on the nematode Caenorhabditis elegans have demonstrated developmental toxicity. BPDP was found to inhibit larval development, indicating a potential risk to soil and sediment-dwelling invertebrates. nih.gov

Microorganisms have been shown to play a role in the breakdown of BPDP in aquatic environments. The biodegradation of BPDP was studied in microcosms containing sediment and water from various ecosystems. nih.gov Mineralization of the compound was significantly higher in ecosystems with a history of chronic exposure to agricultural chemicals compared to non-contaminated sites. nih.gov The degradation process yielded several products, including phenol (B47542), tert-butylphenol, diphenyl phosphate, and triphenyl phosphate. nih.gov This suggests that microbial communities in eutrophic and previously contaminated environments are more adapted to breaking down BPDP. nih.gov

Table 2: Toxicity of this compound to Aquatic Invertebrates

| Organism | Endpoint | Result | Citation |

|---|---|---|---|

| Daphnia magna | Acute Immobilization (24h) | Not acutely toxic at water solubility limit | oecd.org |

Data on the toxicity of BPDP to aquatic primary producers like algae and cyanobacteria is limited. A 72-hour study on the green algae Scenedesmus subspicatus reported no adverse effects at the highest tested nominal concentration. oecd.org Despite this finding, the safety data sheet for BPDP often carries a warning that it is "very toxic to aquatic life with long lasting effects," a hazard classification that may reflect broader concerns beyond acute toxicity to algae. scipoly.com

Terrestrial Toxicity Studies and Ecological Risk Implications

Information on the direct terrestrial toxicity of BPDP is not extensive. A UK environmental risk evaluation noted that the assessment could be improved by conducting specific toxicity tests on terrestrial organisms, although it concluded that the risk to soil from the production and use of BPDP is low. service.gov.uk

However, laboratory studies using murine limb bud cultures have provided insight into potential terrestrial vertebrate toxicity. This research revealed that BPDP is detrimental to endochondral ossification, the process by which cartilage is replaced by bone during development. nih.govnih.gov These findings suggest that BPDP could pose a risk to normal skeletal development in terrestrial animals. nih.gov

Comparative Toxicology with Legacy (e.g., PBDEs) and Emerging Flame Retardants

As organophosphate flame retardants (OPFRs) like BPDP have been increasingly used to replace phased-out polybrominated diphenyl ethers (PBDEs), comparative toxicological studies have become crucial. nih.gov Research indicates that several emerging OPFRs, including BPDP, exhibit toxicity comparable to the legacy flame retardants they were designed to replace. nih.gov

In studies using the nematode C. elegans, aromatic OPFRs such as triphenyl phosphate (TPHP), a known byproduct of BPDP, and BPDP itself were consistently among the most toxic chemicals tested, with potencies similar to PBDEs for endpoints like larval development and reproduction. nih.govnih.gov

Furthermore, in vitro studies on murine limb bud cultures demonstrated that BPDP was more detrimental to endochondral ossification than 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47), one of the major PBDEs that it replaced. nih.govnih.gov These comparative results challenge the assumption that replacement flame retardants are inherently safer and highlight that some aromatic OPFRs may have levels of toxicity comparable to PBDEs. nih.govnih.gov

Table 3: Comparative Larval Development Toxicity in C. elegans

| Compound | Type | Lowest Effect Concentration (LEC) in µM | Citation |

|---|---|---|---|

| This compound (BPDP) | OPFR | < 5 | nih.gov |

| Triphenyl phosphate (TPHP) | OPFR | 0.16 | nih.gov |

| BDE-47 | PBDE | 0.4 | nih.gov |

| BDE-99 | PBDE | 0.16 | nih.gov |

| DE-71 (Commercial Mixture) | PBDE | 0.16 | nih.gov |

Mechanistic Elucidation of Toxicological Pathways

Molecular and Cellular Mechanisms of Action

The toxicological effects of tert-butylphenyl diphenyl phosphate (B84403) (tBPDP) are underpinned by a complex interplay of molecular and cellular events. Emerging research has begun to unravel these mechanisms, pointing towards the dysregulation of critical signaling pathways, cellular stress responses, and mitochondrial function as key areas of impact.

Transcriptomic Profiling and Gene Expression Dysregulation

Transcriptomic analyses, particularly those employing RNA sequencing, have been instrumental in identifying the genome-wide effects of tBPDP exposure. These studies have revealed significant alterations in gene expression profiles, providing a broad overview of the biological processes disrupted by this compound.

A key study utilizing murine limb bud cultures exposed to tBPDP identified a significant number of differentially expressed genes. nih.gov This transcriptomic approach has been pivotal in elucidating the molecular pathways that are most sensitive to tBPDP. nih.govnih.gov

Inhibition of Hedgehog Signaling Pathway Activity

One of the most significant findings from transcriptomic studies is the potent inhibition of the Hedgehog (Hh) signaling pathway by tBPDP. nih.govnih.govnih.gov This pathway is crucial for embryonic development, particularly for processes such as limb formation and endochondral ossification. nih.govnih.gov

The table below summarizes the observed changes in the expression of key Hedgehog signaling pathway genes following exposure to tert-Butylphenyl diphenyl phosphate.

| Gene | Function in Hedgehog Signaling | Observed Effect of tBPDP Exposure |

| Ihh | Hedgehog ligand | Increased expression after 24 hours nih.gov |

| Gli1 | Transcriptional activator | Decreased expression nih.govnih.gov |

| Ptch1 | Pathway inhibitor and target gene | Decreased expression nih.gov |

| Ptch2 | Pathway inhibitor and target gene | Decreased expression nih.gov |

Modulation of Key Transcription Factors